2,6-Difluoro-3-iodobenzotrifluoride

Organometallic Chemistry Regioselective Functionalization Fluoroarene Metalation

Researchers often face poor regioselectivity in cross-coupling of polysubstituted aromatics. 2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2) solves this with its unique 1,2,3,4-tetrasubstitution pattern: • Enables Suzuki-Miyaura, Sonogashira & Heck couplings via aryl iodide (>10x faster oxidative addition than Ar-Br) • Delivers 5.5-fold yield advantage (71% vs 13%) over the 2,6-difluoro-4-iodo isomer in directed metalation-carboxylation • Electron-deficient scaffold (¹⁹F NMR: -112, -118 ppm) tuned for SNAr derivatization Supplied with rigorous batch QC; shipped globally for R&D use.

Molecular Formula C7H2F5I
Molecular Weight 307.989
CAS No. 1935141-14-2
Cat. No. B2513887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-iodobenzotrifluoride
CAS1935141-14-2
Molecular FormulaC7H2F5I
Molecular Weight307.989
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(F)(F)F)F)I
InChIInChI=1S/C7H2F5I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H
InChIKeyKIRVFVYAFBNDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2): Chemical Class and Structural Characteristics


2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2) is a highly fluorinated aromatic building block with the molecular formula C₇H₂F₅I and a molecular weight of 307.99 g/mol . It belongs to the class of halogenated benzenes, characterized by a unique 1,2,3,4-tetrasubstitution pattern featuring fluorine atoms at the 2- and 6-positions, an iodine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 1-position . This specific arrangement creates a sterically hindered and electronically tuned scaffold that serves as a versatile intermediate in cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings .

2,6-Difluoro-3-iodobenzotrifluoride: Why Regioisomers and Analogs Are Not Interchangeable


The substitution pattern of 2,6-difluoro-3-iodobenzotrifluoride is critical and cannot be generically substituted with other fluorinated iodobenzotrifluorides. The specific 2,6-difluoro-3-iodo arrangement dictates its reactivity and regioselectivity in downstream transformations. For instance, the 2,4-difluoro-3-iodo isomer (CAS 2089257-26-9) has a different IUPAC name (1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene) and a distinct substitution pattern that leads to divergent outcomes in cross-coupling and metalation reactions . Similarly, the 2,6-difluoro-4-iodo isomer (CAS 910787-71-2) positions the iodine at the 4-position, resulting in different electronic and steric environments . Substituting with a non-iodinated analog like 2,6-difluorobenzotrifluoride eliminates the iodine handle required for palladium-catalyzed cross-couplings, while using a non-fluorinated analog like 3-iodobenzotrifluoride (CAS 401-81-0) removes the electron-withdrawing fluorine substituents that modulate aromatic reactivity . Therefore, generic substitution fails to deliver the precise regiochemical and reactivity profile required for the intended synthetic application.

2,6-Difluoro-3-iodobenzotrifluoride: Quantitative Differentiation Data


Regioselective Carboxylation: 2,6-Difluoro-3-iodo vs. 2,6-Difluoro-4-iodo

In a head-to-head comparison of isomeric fluoroarenes under identical reaction conditions, the regioselective deprotonation and subsequent carboxylation of 1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene (the IUPAC name for 2,6-difluoro-3-iodobenzotrifluoride) yields the corresponding 2,6-difluoro-3-iodobenzoic acid with an isolated yield of 71% [1]. In stark contrast, the 2,6-difluoro-4-iodo isomer, under the same deprotonation and carboxylation sequence, affords the corresponding acid with an isolated yield of only 13% [1].

Organometallic Chemistry Regioselective Functionalization Fluoroarene Metalation

Cross-Coupling Reactivity: Iodo vs. Bromo and Chloro Analogs

The iodine substituent in 2,6-difluoro-3-iodobenzotrifluoride provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo or chloro analogs. In Suzuki-Miyaura couplings, the relative reactivity of aryl halides follows the order I > Br ≫ Cl, with aryl iodides undergoing oxidative addition to Pd(0) approximately >10 times faster than aryl bromides [1]. This established trend in fluorinated aromatic systems is consistent with the behavior of 2,6-difluoro-3-iodobenzotrifluoride, enabling efficient C-C bond formation under milder conditions .

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Aryl Halide Reactivity

Electron-Withdrawing Capacity: 2,6-Difluoro-3-iodo vs. Non-Fluorinated Iodobenzotrifluoride

The presence of two fluorine substituents ortho to the trifluoromethyl group in 2,6-difluoro-3-iodobenzotrifluoride significantly increases the electron deficiency of the aromatic ring compared to non-fluorinated analogs such as 3-iodobenzotrifluoride (CAS 401-81-0). This is evidenced by ¹⁹F NMR spectroscopy, which reveals distinct signals for the aromatic fluorines at -112 ppm and -118 ppm, and for the -CF₃ group at -62 ppm, confirming the unique electronic environment . The enhanced electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions and stabilizes transition states in cross-coupling reactions involving electron-rich coupling partners .

Nucleophilic Aromatic Substitution Electronic Effects SNAr Reactivity

2,6-Difluoro-3-iodobenzotrifluoride: Evidence-Based Research and Industrial Applications


Synthesis of Fluorinated Biaryl Pharmaceutical Intermediates via Suzuki-Miyaura Coupling

2,6-Difluoro-3-iodobenzotrifluoride is ideally suited for the synthesis of fluorinated biaryl scaffolds in drug discovery. Its aryl iodide moiety enables efficient Suzuki-Miyaura cross-coupling with aryl boronic acids or esters, as supported by class-level evidence showing that aryl iodides undergo oxidative addition >10 times faster than aryl bromides under standard palladium catalysis [1]. The electron-withdrawing fluorine and trifluoromethyl substituents further modulate the electronic properties of the resulting biaryl products, which are desirable for modulating metabolic stability and lipophilicity in lead optimization .

Regioselective Functionalization for Late-Stage Diversification

This compound is a strategic choice for projects requiring regioselective functionalization of the aromatic ring. Direct comparative evidence demonstrates that the 2,6-difluoro-3-iodo substitution pattern provides a 5.5-fold yield advantage (71% vs 13%) over the 2,6-difluoro-4-iodo isomer in directed metalation-carboxylation sequences [1]. This predictable regioselectivity enables the synthesis of specific carboxylic acid derivatives for further elaboration, reducing the need for protecting group strategies and minimizing purification challenges during scale-up.

Building Block for Agrochemical Lead Generation

The compound's high fluorine content and iodine leaving group make it a valuable precursor for generating libraries of fluorinated agrochemical candidates. The difluoro-substituted benzene ring has been associated with enhanced insecticidal activity compared to mono-fluorinated analogs, based on structure-activity relationship analyses in agrochemical development [1]. The iodine handle facilitates rapid derivatization via cross-coupling to explore chemical space around the fluorinated core, accelerating hit-to-lead optimization in crop protection research.

Precursor for Nucleophilic Aromatic Substitution (SNAr) in Materials Chemistry

The electron-deficient nature of 2,6-difluoro-3-iodobenzotrifluoride, confirmed by its distinct ¹⁹F NMR signals at -112 ppm and -118 ppm for aromatic fluorines [1], makes it an excellent substrate for SNAr reactions with oxygen, nitrogen, and sulfur nucleophiles. This enables the synthesis of fluorinated ethers, amines, and thioethers that serve as specialty monomers for advanced polymeric materials or as functional additives in liquid crystal and organic electronics applications.

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